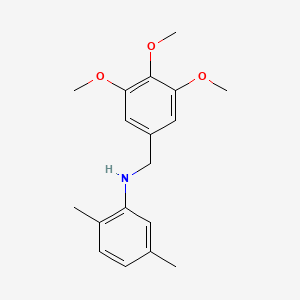

![molecular formula C17H17NO4 B5822856 N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine, also known as Gabapentin enacarbil, is a prodrug of gabapentin. It is a white to off-white crystalline powder that is soluble in water and ethanol. Gabapentin enacarbil is used for the treatment of restless legs syndrome and postherpetic neuralgia.

Mecanismo De Acción

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil is a prodrug of gabapentin, which is a structural analogue of gamma-aminobutyric acid (GABA). N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil is converted to gabapentin in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels. This reduces the influx of calcium ions into the presynaptic neuron, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a reduction in neuronal excitability and the perception of pain.

Biochemical and Physiological Effects:

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil has been shown to be effective in reducing the symptoms of restless legs syndrome and postherpetic neuralgia. It has also been shown to have anxiolytic and anticonvulsant effects. N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil is well-tolerated and has a low potential for abuse. However, it may cause drowsiness, dizziness, and other side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil is a useful tool for studying the role of calcium channels in neuronal excitability and pain perception. It has been used in animal models to study the mechanisms of neuropathic pain and epilepsy. However, gabapentin enacarbil is not suitable for all types of experiments, and other compounds may be more appropriate for certain research questions.

Direcciones Futuras

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil has potential for use in the treatment of other conditions such as epilepsy, neuropathic pain, and migraine. Further research is needed to determine its efficacy and safety for these indications. In addition, gabapentin enacarbil may have applications in the field of drug delivery, as it is a prodrug that can be converted to gabapentin in the body. Finally, gabapentin enacarbil may have potential for use in combination therapies with other drugs for the treatment of various conditions.

Métodos De Síntesis

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil is synthesized by reacting gabapentin with ethyl chloroformate and then with 4'-methoxy-3-biphenylcarboxylic acid. The resulting product is then treated with sodium hydroxide to obtain gabapentin enacarbil.

Aplicaciones Científicas De Investigación

N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine enacarbil has been extensively studied for its use in the treatment of restless legs syndrome and postherpetic neuralgia. It has been shown to be effective in reducing the symptoms of these conditions and improving the quality of life of patients. In addition, gabapentin enacarbil has been studied for its potential use in the treatment of other conditions such as epilepsy, neuropathic pain, and migraine.

Propiedades

IUPAC Name |

3-[[3-(4-methoxyphenyl)benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-15-7-5-12(6-8-15)13-3-2-4-14(11-13)17(21)18-10-9-16(19)20/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEOBHLMZSFHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)

![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)

![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)

![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)

![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5822859.png)

![N,N-dimethyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5822865.png)

![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)